molecular formula C21H17N3O5 B15084196 [4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid CAS No. 765904-99-2

[4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid

Cat. No.: B15084196
CAS No.: 765904-99-2
M. Wt: 391.4 g/mol
InChI Key: PHNRXRDXJPORPN-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid features a phenoxyacetic acid backbone conjugated to a hydrazone moiety, which is further substituted with a 1-naphthylamino-oxoacetyl group. Its molecular formula is C27H19Cl2N3O5, with a molecular weight of 536.36 g/mol and a melting point range of 148–150°C (for closely related esters; see ).

Properties

CAS No.

765904-99-2

Molecular Formula

C21H17N3O5

Molecular Weight

391.4 g/mol

IUPAC Name

2-[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C21H17N3O5/c25-19(26)13-29-16-10-8-14(9-11-16)12-22-24-21(28)20(27)23-18-7-3-5-15-4-1-2-6-17(15)18/h1-12H,13H2,(H,23,27)(H,24,28)(H,25,26)/b22-12+

InChI Key

PHNRXRDXJPORPN-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)OCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the hydrazone: Reacting 1-naphthylamine with oxoacetic acid to form the hydrazone intermediate.

    Coupling reaction: The hydrazone intermediate is then coupled with 4-formylphenoxyacetic acid under acidic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxoacetyl group, converting it to a hydroxyl group.

    Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

Biology:

    Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry:

    Material Science: It can be used in the synthesis of advanced materials, such as polymers with specific functional properties.

Mechanism of Action

The mechanism of action of [4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The naphthylamino group can form hydrogen bonds with active site residues, while the oxoacetyl group can participate in covalent bonding with nucleophilic residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Phenoxyacetic Acid Derivatives

Key Structural Features :
  • Phenoxyacetic Acid Core: Common in all analogs, enabling hydrogen bonding and ionic interactions.
  • Substituent Variations : Differences in aromatic/heterocyclic groups influence physicochemical and biological properties.
Comparative Analysis :
Compound Name/ID Key Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Applications References
Target Compound 1-Naphthylamino-oxoacetyl hydrazone 536.36 148–150 Chelation, enzyme inhibition potential
CPD11 () 4-Ethoxyphenylimino methyl ~320 (estimated) 186–188 PPARγ agonist activity
CPD15 () 4-Hydroxyphenylimino methyl + methoxy ~350 (estimated) 198–200 Enhanced H-bonding, higher thermal stability
19d () Benzimidazole-furan substituent 507.45 136–138 VEGFR-2 targeting for anticancer therapy
490-M16 () Methoxyimino acetate + benzoic acid 507.45 N/A Structural rigidity, varied solubility
HL () 2,4-Dichlorophenoxy acetyl ~350 (estimated) N/A Herbicide/antimicrobial potential
Key Observations :
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in HL) increase lipophilicity and membrane permeability, while polar groups (e.g., hydroxyl in CPD15) enhance solubility and intermolecular interactions .
  • Thermal Stability : Higher melting points in hydroxyl/methoxy-substituted analogs (e.g., CPD15) suggest stronger crystalline packing due to H-bonding .

Ester Derivatives of the Phenoxyacetic Acid Core

Several analogs replace the carboxylic acid with ester groups, altering bioavailability and metabolic stability:

Compound (Evidence) Ester Group Molecular Weight (g/mol) Key Properties
4-Propoxybenzoate () 4-Propoxybenzoate 534.50 Increased lipophilicity, prolonged half-life
2-Methylbenzoate () 2-Methylbenzoate 511.50 Steric hindrance, reduced enzyme affinity
3,4-Dichlorobenzoate () 3,4-Dichlorobenzoate 536.36 Enhanced electrophilicity, reactivity
  • Ester vs. Acid : Esters (e.g., 4-propoxybenzoate) generally exhibit higher cell permeability but require hydrolysis for activation, unlike the free acid form, which is immediately bioactive .

Heterocyclic and Aromatic Modifications

  • Naphthyl vs.
  • Pyridine Derivatives (): CPD16 incorporates a pyridinylimino group, enhancing basicity and metal coordination capacity compared to the naphthyl group .

Biological Activity

[4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid is a complex organic compound that presents intriguing potential for biological activity due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound consists of several key functional groups:

  • Phenoxy group : Suggests potential interactions with various biological receptors.
  • Hydrazone linkage : May enhance the compound's stability and bioactivity.
  • Acetic acid moiety : Commonly associated with various biological activities.

The structural complexity indicates a likelihood of diverse interactions within biological systems, making it a candidate for further pharmacological studies.

Computational Analysis

Using computational tools like the PASS (Prediction of Activity Spectra for Substances) program, researchers can predict the biological activity of compounds based on their structural similarities to known bioactive molecules. Preliminary analyses suggest that compounds with similar structures to This compound may exhibit:

  • Anti-inflammatory properties
  • Antitumor effects
  • Antimicrobial activity

These predictions warrant empirical investigation to confirm the compound's biological efficacy.

Understanding the mechanisms through which This compound exerts its effects is crucial for its development as a therapeutic agent. Potential mechanisms may include:

  • Inhibition of specific enzyme pathways related to inflammation or tumor growth.
  • Modulation of cellular signaling pathways , potentially affecting cell proliferation and apoptosis.

Interaction Studies

Interaction studies using techniques such as molecular docking and in vitro assays can elucidate how this compound interacts with target proteins. This understanding will help identify its therapeutic potential and possible side effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of This compound , it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUniqueness
1-NaphthylhydrazineContains naphthalene and hydrazineAntimicrobialLacks phenoxy group
Phenoxyacetic AcidSimple phenoxy structurePlant growth regulatorNo hydrazone linkage
Acetophenone DerivativesKetone functional groupAntitumor activityDifferent substitution patterns

The presence of both hydrazone and phenoxy groups in this compound may confer unique pharmacological properties not found in simpler analogs.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing [4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a 1-naphthylamine derivative with an oxoacetyl hydrazone precursor under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO). Key steps include:

  • Hydrazone formation : Use stoichiometric equivalents of hydrazine derivatives and ketone/aldehyde precursors, monitored via TLC .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC for isolating intermediates .
  • Characterization : Confirm structure via 1^1H/13^{13}C NMR, FT-IR (amide C=O stretch at ~1650–1700 cm1^{-1}), and HRMS .

Q. How can researchers validate the purity and stability of this compound under varying environmental conditions?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). Monitor via LC-MS for decomposition products (e.g., hydrolysis of hydrazone bonds) .

Q. What spectroscopic techniques are essential for structural elucidation?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and hydrazone NH (δ 10–12 ppm). 13^{13}C NMR confirms carbonyl groups (C=O at ~165–175 ppm) .
  • X-ray crystallography : Resolves stereochemistry of the E-configuration in the hydrazone moiety .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the hydrazone group in catalytic or biological systems?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to assess frontier molecular orbitals (HOMO-LUMO gap) and electrophilicity indices .
  • Molecular docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities, focusing on hydrogen bonding with the hydrazone NH and naphthyl π-π stacking .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Assay standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle). Validate via MTT/WST-1 assays with triplicate measurements .
  • Meta-analysis : Compare data across studies using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding variables (e.g., solvent polarity affecting solubility) .

Q. How does the compound’s electronic structure influence its electrochemical behavior in sensor applications?

  • Methodological Answer :

  • Cyclic voltammetry : Measure redox peaks in acetonitrile (0.1 M TBAPF6_6) to identify oxidation of the naphthyl group (~1.2 V vs. Ag/AgCl) and reduction of the hydrazone bond (−0.5 V) .
  • Spectroelectrochemistry : Correlate UV-vis spectral changes (e.g., absorbance shifts at 300–400 nm) with electron transfer mechanisms .

Experimental Design & Data Analysis

Q. How to design a study investigating the environmental fate of this compound?

  • Methodological Answer :

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution, analyze degradation products via LC-QTOF-MS .
  • Soil adsorption : Use batch experiments with varying soil pH (4–9), quantify adsorption coefficients (Kd_d) via HPLC .

Q. What advanced chromatographic methods separate stereoisomers or degradation byproducts?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA column with isopropanol/hexane (70:30) to resolve enantiomers .
  • HILIC-MS : Separate polar degradation products (e.g., carboxylic acids) on a zwitterionic column .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.